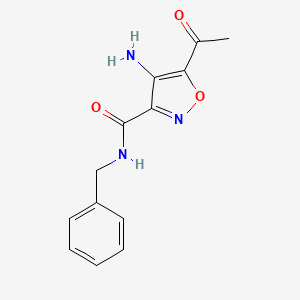
5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide
Vue d'ensemble
Description
5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide, also known as ABX464, is a small molecule drug that has been developed for the treatment of various inflammatory diseases. It is a highly selective inhibitor of the Cap Binding Complex (CBC) which is involved in the processing of pre-mRNA. ABX464 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of ulcerative colitis, rheumatoid arthritis, and other inflammatory diseases.
Mécanisme D'action
5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide works by inhibiting the Cap Binding Complex (CBC), which is involved in the processing of pre-mRNA. The CBC is responsible for binding to the 5' cap structure of pre-mRNA and facilitating the recruitment of other proteins involved in RNA processing. By inhibiting the CBC, 5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide prevents the processing of certain inflammatory mRNAs, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, increase the production of anti-inflammatory cytokines, and promote tissue repair and wound healing. 5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide has also been shown to have a positive effect on gut microbiota, reducing the abundance of harmful bacteria and increasing the abundance of beneficial bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide has several advantages for lab experiments, including its high selectivity for the CBC and its ability to inhibit the production of pro-inflammatory cytokines and chemokines. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide. One area of research is the development of more potent and selective inhibitors of the CBC. Another area of research is the identification of biomarkers that can be used to predict the response to 5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide in patients with inflammatory diseases. Finally, further clinical trials are needed to determine the safety and efficacy of 5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide in the treatment of inflammatory diseases.
Applications De Recherche Scientifique
5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide has been studied extensively in preclinical models of various inflammatory diseases, including ulcerative colitis, rheumatoid arthritis, and psoriasis. It has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide has also been shown to have a positive effect on wound healing and tissue repair.
Propriétés
IUPAC Name |
5-acetyl-4-amino-N-benzyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8(17)12-10(14)11(16-19-12)13(18)15-7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAFEVLOJSTGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=NO1)C(=O)NCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-4-amino-N-benzyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-methyl-2-thienyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327235.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4327245.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B4327250.png)
![methyl 4-{[({3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate](/img/structure/B4327262.png)
![N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}dibenzo[b,d]furan-4-carboxamide](/img/structure/B4327264.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4327273.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide](/img/structure/B4327285.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4327292.png)
![N-(1-adamantylmethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327302.png)

![1-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4327318.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B4327326.png)
![5-(2-ethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4327333.png)